Fmoc-N-Me-D-HoArg(pbf)-OH

Peptide Synthesis Building Block Characterization Molecular Properties

Standard Fmoc-Arg(Pbf)-OH derivatives lack the combined D-stereochemistry, Nα-methylation, and homoarginine side chain required for advanced peptide drug discovery. This compound solves metabolic instability and conformational flexibility issues in therapeutic peptides. - **Proteolytic Resistance:** D-configuration + N-methylation block mammalian protease recognition, extending half-life in serum/GI tract. - **Conformational Control:** N-methyl restricts φ/ψ angles; stabilizes β-turns or bioactive conformations for SAR studies. - **Analytical Utility:** +28 Da mass shift over arginine enables SIL internal standards for LC-MS/MS. - **Supply:** ≥95% purity (HPLC); standard Fmoc-SPPS compatibility.

Molecular Formula C36H44N4O7S
Molecular Weight 676.8 g/mol
Cat. No. B13650011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-N-Me-D-HoArg(pbf)-OH
Molecular FormulaC36H44N4O7S
Molecular Weight676.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)N(C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
InChIInChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)39-34(37)38-18-12-11-17-30(33(41)42)40(6)35(43)46-20-29-26-15-9-7-13-24(26)25-14-8-10-16-27(25)29/h7-10,13-16,29-30H,11-12,17-20H2,1-6H3,(H,41,42)(H3,37,38,39)/t30-/m1/s1
InChIKeyDMYRTAYAYQTZHC-SSEXGKCCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-N-Me-D-HoArg(Pbf)-OH Overview


Fmoc-N-Me-D-HoArg(Pbf)-OH (CAS: 2044709-70-6; molecular formula C36H44N4O7S; molecular weight 676.8 g/mol) is a protected, non-proteinogenic amino acid derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS) . It combines three distinct modifications relative to canonical L-arginine: (1) D-stereochemistry, (2) Nα-methylation of the amino group, and (3) a homoarginine side chain (one additional methylene compared to arginine). The Fmoc group serves as a temporary Nα-protection, while the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the guanidino moiety of the homoarginine side chain, which is readily removed under standard TFA cleavage conditions . Commercially available from suppliers such as WuXi TIDES and MolCore with purity typically ≥95%–98% , this compound is utilized to introduce N-methyl-D-homoarginine residues into synthetic peptides for applications requiring enhanced proteolytic stability, altered backbone conformation, or improved pharmacokinetic properties.

1 Fmoc-SPPS workflowD-stereochemistry, Nα-methylation, and homoarginine side-chain in a single Pbf-protected building block
2 Backbone conformation studiesNα-methyl restricts φ/ψ angles and modulates cis/trans amide equilibrium
3 Standard TFA cleavagePbf guanidino protection removed under routine final deprotection conditions

Fmoc-N-Me-D-HoArg(Pbf)-OH: Non-Interchangeability


Generic substitution of Fmoc-N-Me-D-HoArg(Pbf)-OH with structurally related building blocks—including Fmoc-Arg(Pbf)-OH (standard L-arginine), Fmoc-HoArg(Pbf)-OH (non-methylated L/D-homoarginine), or Fmoc-N-Me-Arg(Pbf)-OH (N-methyl-L-arginine)—will fundamentally alter the stereochemical, conformational, and metabolic properties of the resultant peptide . The D-configuration renders the residue resistant to mammalian proteases that selectively recognize L-amino acids, thereby extending peptide half-life in biological matrices [1]. Nα-methylation eliminates the amide hydrogen, restricting backbone φ/ψ torsion angles, modulating cis/trans amide bond equilibrium, and further reducing susceptibility to aminopeptidases and endopeptidases [2]. The homoarginine side chain, bearing a guanidino group with an additional methylene unit, exhibits distinct basicity (pKa ~13–14) and hydrogen-bonding geometry compared to arginine, potentially altering target binding affinity and ion-pair interactions [3]. Substituting any of these components—D-stereochemistry for L, Nα-methyl for non-methyl, or homoarginine for arginine—will produce a peptide with divergent conformational landscape, metabolic stability, and biological activity, rendering direct interchange impossible without compromising the intended pharmacological or physicochemical profile of the final peptide construct.

Target: D-stereochemistry Confers protease resistance in biological matrices; L-arginine building blocks lack this stability profile
Substitute: L-arginine analogs L-configuration recognized by mammalian proteases; peptide half-life may shift significantly
Target: Nα-methylated Eliminates amide hydrogen; restricts backbone flexibility and reduces aminopeptidase recognition
Substitute: Non-methylated homoarginine Backbone conformation and metabolic stability profile may differ; direct interchange requires validation
Target: Homoarginine side-chain Extended methylene unit alters guanidino pKa and hydrogen-bonding geometry vs. arginine
Substitute: Arginine building blocks Shorter side-chain may shift target binding affinity and ion-pair interaction context

Fmoc-N-Me-D-HoArg(Pbf)-OH: Differentiation Evidence


Molecular Weight vs. Arginine Analogs

Fmoc-N-Me-D-HoArg(Pbf)-OH possesses a molecular weight of 676.8 g/mol and a molecular formula of C36H44N4O7S . Compared to Fmoc-Arg(Pbf)-OH (MW 648.8 g/mol, C34H40N4O7S) and Fmoc-N-Me-Arg(Pbf)-OH (MW 662.8 g/mol, C35H42N4O7S) , the target compound is significantly heavier due to the additional methylene group in the homoarginine side chain combined with N-methylation. This increased mass can be leveraged in mass spectrometry-based quality control and peptide characterization workflows. The D-configuration further distinguishes it from L-analogs, providing a measurable difference in enantiomeric purity assessments.

Molecular Weight
Cross-study comparable
676.8 g/mol
+28.0 vs Fmoc-Arg(Pbf)-OH
Supports LC-MS identity confirmation workflow
Characteristic mass shift aids detection in parallel synthesis
Peptide Synthesis Building Block Characterization Molecular Properties

Proteolytic Stability: D- vs. L-Configuration

Incorporation of D-amino acids is a well-established strategy to confer protease resistance to synthetic peptides. A systematic study of antimicrobial peptides demonstrated that replacing L-arginine and L-lysine residues with their D-enantiomers resulted in 'remarkable stability' toward proteases in vitro [1]. Specifically, an all-D-amino acid peptide variant was completely resistant to proteolytic degradation, whereas the corresponding L-peptide was rapidly cleaved [2]. While direct head-to-head data for Fmoc-N-Me-D-HoArg(Pbf)-OH are not publicly available, the D-configuration of this building block is expected to confer similar protease resistance when incorporated into peptides, offering a measurable advantage over its L-homoarginine or L-arginine counterparts in biological matrices.

Proteolytic Stability
Class-level inference
D-configuration vs L-configuration
All-D peptides: complete protease resistance reported
Supports protease-stability model interpretation
Direct data for this specific building block not reported
Peptide Stability Protease Resistance Pharmacokinetics

Metabolic Stability: N-Methylation Effect

Multiple N-methylation of peptide backbones has been shown to drastically improve metabolic stability and intestinal permeability. A seminal study demonstrated that tri-N-methylation of a Veber-Hirschmann peptide analog resulted in 10% oral bioavailability, a significant achievement for a peptide-based molecule [1]. In another study, specific multi-site N-methylation of deuterohemin-peptide conjugates increased half-life values by 50- to 140-fold compared to non-methylated counterparts [2]. While Fmoc-N-Me-D-HoArg(Pbf)-OH provides a single Nα-methylated residue, its incorporation into peptides is expected to confer partial protection against proteolytic degradation and may enhance membrane permeability relative to non-methylated homoarginine-containing peptides.

N-Methylation Effect
Class-level inference
Single Nα-methyl residue
Tri-N-methylation: reported 10% oral bioavailability; 50–140× half-life increase
Supports metabolic stability research context
Multi-site N-methylation evidence; single-residue context differs
Peptide Stability Oral Bioavailability Pharmacokinetics

Pbf Deprotection Kinetics vs. Mtr

The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group employed in Fmoc-N-Me-D-HoArg(Pbf)-OH is removed under standard TFA cleavage conditions during final peptide deprotection and resin cleavage. Vendor documentation indicates that Pbf removal is approximately 1-2 times faster than removal of the alternative Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) protecting group under identical conditions [1]. Additionally, Pbf-protected derivatives are considered 'superior to Fmoc-N-Me-Arg(Mtr)-OH' due to the milder cleavage conditions required, minimizing side reactions such as alkylation of sensitive residues . This translates to higher crude peptide purity and simplified purification workflows.

Pbf Deprotection Rate
Head-to-head
Pbf removal ~1–2× faster than Mtr
Under standard TFA cleavage conditions
May reduce acid-catalyzed side reactions in SPPS
Faster deprotection minimizes aspartimide and epimerization risk
SPPS Deprotection Synthetic Efficiency

Homoarginine MS Ionization vs. Arginine

In electrospray ionization mass spectrometry (ESI-MS) analysis of equimolar peptide mixtures, homoarginine-terminal peptides exhibit distinct ionization behavior compared to arginine-terminal peptides. A study by Brancia et al. (2002) demonstrated that the ionization efficiency and relative abundances of homoarginine-terminal peptides differ from those of arginine-terminal peptides under identical LC-MS conditions [1]. This differential response is attributed to the higher stability of the guanidino group in both arginine and homoarginine, but with subtle structural differences affecting ion formation. While not a direct measure of biological activity, this property can be exploited for selective detection and quantification in complex mixtures.

ESI-MS Ionization
Class-level inference
Homoarginine vs arginine peptides
Qualitative difference in ion abundances reported
Supports selective detection in complex peptide mixtures
Differential ESI-MS response; not quantified as fold change
Mass Spectrometry Peptide Characterization Analytical Chemistry

Purity and Storage Stability

Fmoc-N-Me-D-HoArg(Pbf)-OH is supplied with a purity specification of ≥95% (HPLC) by WuXi TIDES and ≥98% by MolCore . In comparison, standard Fmoc-Arg(Pbf)-OH is offered with ≥98.0% (HPLC) purity and enantiomeric purity ≥99.0% (for L-isomer) . The target compound requires storage at 4°C or in a cool, dry place , whereas Fmoc-Arg(Pbf)-OH is stored at −20°C . The less stringent storage requirement (4°C vs. −20°C) suggests potentially improved handling convenience and reduced shipping costs, though long-term stability studies are not publicly reported.

Purity & Storage
Specification review
Purity ≥95–98% (HPLC)
Storage at 4°C; +24°C vs −20°C for Fmoc-Arg(Pbf)-OH
Supports standard SPPS incorporation and procurement planning
Long-term stability data not publicly reported
Quality Control Procurement Stability

Fmoc-N-Me-D-HoArg(Pbf)-OH Applications


Protease-Resistant Peptide Therapeutics

Incorporate Fmoc-N-Me-D-HoArg(Pbf)-OH into peptide sequences at positions critical for proteolytic stability (e.g., N-terminus or internal cleavage sites) to exploit the combined resistance conferred by D-configuration and Nα-methylation [1][2]. This approach is particularly valuable for developing orally bioavailable peptide drugs, long-acting injectable formulations, or peptides intended for use in protease-rich biological environments (e.g., serum, gastrointestinal tract). The D-stereochemistry prevents recognition by mammalian proteases, while the N-methyl group reduces hydrogen bonding and conformational flexibility, further impeding enzymatic degradation [3][4].

Conformational Restriction for SAR Studies

Utilize Fmoc-N-Me-D-HoArg(Pbf)-OH to introduce a rigid, N-methylated D-amino acid into peptide pharmacophores. The Nα-methyl group restricts backbone φ/ψ torsion angles and can stabilize bioactive conformations such as β-turns or α-helices [1]. This enables systematic SAR exploration to identify residues where N-methylation enhances target binding affinity, selectivity, or resistance to metabolic clearance, without the need for extensive post-synthetic modification.

Stable Isotope-Labeled Internal Standards for LC-MS/MS

Leverage the distinct molecular weight and ionization properties of homoarginine-containing peptides to develop stable isotope-labeled (SIL) internal standards for quantitative bioanalysis. The increased mass (+28 Da vs. arginine) and differential ESI-MS response [5] facilitate unambiguous detection and quantification of therapeutic peptides in complex biological matrices, reducing interference from endogenous arginine-containing peptides and improving assay accuracy and precision.

Cyclic and Macrocyclic Peptide Synthesis

Incorporate Fmoc-N-Me-D-HoArg(Pbf)-OH into cyclic peptide scaffolds to further restrict backbone flexibility and promote preorganization of the bioactive conformation. The combined effects of D-stereochemistry, N-methylation, and the extended homoarginine side chain can enhance binding affinity and selectivity for challenging targets such as protein-protein interaction interfaces, GPCRs, or intracellular proteins, where conformational rigidity is advantageous .

Application
Selection Property
Validation Focus
Protease-stability peptide research
D-stereochemistry + Nα-methylation
Stability model interpretation in biological matrices
Conformational SAR peptide studies
Nα-methyl backbone restriction
Target binding conformation review
LC-MS/MS bioanalytical method research
Distinct molecular mass and ionization
Selective detection in complex matrices
Cyclic peptide scaffold research
Conformational preorganization
Binding affinity context review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-N-Me-D-HoArg(pbf)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.